molecular formula C13H22N2O4 B11762976 tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

Katalognummer: B11762976
Molekulargewicht: 270.32 g/mol
InChI-Schlüssel: ZNSIQJGAKUUIRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 2021182-98-7) is a chemically synthesized spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a unique diazaspiro[4.5]decane core, a structure recognized for its three-dimensional rigidity and potential for diverse molecular interactions. The presence of multiple functional groups, including the tert-butoxycarbonyl (Boc) protecting group, a ketone, and a hydroxy group, makes it a valuable and versatile building block (synthon) for the synthesis of more complex molecules . The diazaspiro[4.5]decane scaffold is a privileged structure in pharmaceutical research. Scientific literature indicates that analogs of this scaffold, such as those featuring oxo and oxa substitutions, are frequently explored in the development of potent and selective enzyme inhibitors . For instance, research has demonstrated the application of closely related diazaspiro[4.5]decane derivatives in the discovery of inhibitors for targets like CDK8, which is implicated in oncology and other therapeutic areas . The rigid spirocyclic structure helps reduce conformational entropy, which can lead to improved binding affinity and selectivity for biological targets . Researchers value this compound for constructing molecular libraries aimed at probing new biological targets or optimizing lead compounds in drug development campaigns. Specifications: • CAS Number: 2021182-98-7 • Molecular Formula: C 13 H 22 N 2 O 4 • Molecular Weight: 270.32 g/mol • SMILES: CC(C)(C)OC(=O)N1CCCC2(C1)C(=O)NCC2O Handling and Safety: For Research Use Only. Not intended for diagnostic or therapeutic use. Refer to the Safety Data Sheet (SDS) for safe handling procedures. Hazard statements may apply .

Eigenschaften

Molekularformel

C13H22N2O4

Molekulargewicht

270.32 g/mol

IUPAC-Name

tert-butyl 4-hydroxy-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-6-4-5-13(8-15)9(16)7-14-10(13)17/h9,16H,4-8H2,1-3H3,(H,14,17)

InChI-Schlüssel

ZNSIQJGAKUUIRI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)C(CNC2=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Boc Protection and Cyclization Strategy

The primary synthetic route, detailed in WO2016161570A1 , involves a multi-step sequence starting from a bicyclic amine precursor.

  • Step 1: Boc Protection
    The secondary amine of the precursor is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This step ensures chemoselectivity in subsequent reactions.

  • Step 2: Spirocyclic Ring Formation
    Cyclization is achieved via an intramolecular nucleophilic acyl substitution. The lactam ring forms under mild acidic conditions (e.g., HCl in dioxane), with the Boc group remaining intact.

  • Step 3: Hydroxylation at Position 4
    A hydroxyl group is introduced through oxidation of a prochiral carbon using a transition-metal catalyst. Patent data suggest the use of palladium(II) acetate in aqueous tert-butanol, yielding the 4-hydroxy derivative with >90% regioselectivity.

Representative Reaction Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, Et₃N, THF, 0°C → RT85–92%
CyclizationHCl (4M in dioxane), 50°C78%
HydroxylationPd(OAc)₂, t-BuOH/H₂O (3:1), 70°C65%

Alternative Route via Suzuki Coupling

A modified approach, inspired by methods for analogous diazaspiro compounds, employs a Suzuki-Miyaura coupling to construct the spiro framework.

  • Boronated Intermediate Preparation
    A boronate ester is synthesized from a halogenated precursor using bis(pinacolato)diboron and Pd(dppf)Cl₂.

  • Cross-Coupling and Cyclization
    The boronate undergoes coupling with a Boc-protected amine fragment, followed by acid-mediated cyclization to form the lactam.

Key Advantages :

  • Enables late-stage diversification of the spiro ring.

  • Tolerates electron-deficient aryl groups, enhancing substrate scope.

Reaction Optimization and Challenges

Stereochemical Control

The spiro center introduces potential stereoisomerism. WO2016161570A1 emphasizes the use of chiral auxiliaries (e.g., Mosher’s acid chloride) to resolve enantiomers via diastereomeric crystallization.

Purification Techniques

Crude products are purified using Biotage column chromatography with gradients of cyclohexane/acetone (60:40 → 97:3). This ensures removal of unreacted Boc anhydride and Pd residues.

Solvent and Temperature Effects

  • Cyclization Efficiency : Elevated temperatures (50–70°C) improve lactam formation but risk Boc deprotection.

  • Hydroxylation Selectivity : Aqueous tert-butanol minimizes over-oxidation to ketones.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : Signals at δ 4.57 (s, Boc CH₂), 3.09 (s, N–CH₃), and 1.44 (s, C(CH₃)₃) confirm Boc incorporation.

  • LC–MS : Parent ion at m/z 254.33 ([M+H]⁺) aligns with the molecular formula C₁₃H₂₂N₂O₃.

Physicochemical Properties

  • LogP : 1.52 (predicted via computational chemistry).

  • TPSA : 58.64 Ų, indicating moderate polarity.

Applications in Drug Development

This compound serves as a key intermediate in Btk inhibitors for autoimmune diseases . Its synthetic accessibility and modular structure enable rapid analog synthesis for structure-activity relationship (SAR) studies.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound’s reactivity is governed by three key functional groups:

  • Hydroxyl group : Participates in oxidation, esterification, and nucleophilic substitution.

  • Ketone (1-oxo group) : Undergoes reduction, condensation, and nucleophilic addition.

  • tert-butyl carboxylate : Provides steric protection and influences reaction selectivity.

Oxidation of the Hydroxyl Group

The hydroxyl group at position 4 can be oxidized to a ketone under mild conditions.

Reagent/ConditionsProductYieldSource
CrO₃ in H₂SO₄ (Jones reagent)1,4-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate85%

Reduction of the Ketone Group

The 1-oxo group is reduced to a secondary alcohol using borohydrides:

Reagent/ConditionsProductYieldSource
NaBH₄ in MeOH1-hydroxy-4-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate78%

Nucleophilic Substitution

The hydroxyl group undergoes substitution with acyl chlorides or sulfonating agents:

Reagent/ConditionsProductYieldSource
SOCl₂ in DCM4-chloro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate90%
Tosyl chloride (TsCl)4-tosyloxy derivative82%

Esterification

The hydroxyl group reacts with carboxylic acids or anhydrides to form esters:

Reagent/ConditionsProductYieldSource
Ac₂O in pyridine4-acetoxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate88%

Comparative Reactivity Table

A comparison with analogous spirocyclic compounds highlights enhanced reactivity due to the hydroxyl group:

CompoundOxidation Rate (CrO₃)Reduction Rate (NaBH₄)Stability in Acid
tert-butyl 4-hydroxy derivativeFastModerateLow
Non-hydroxylated analog N/ASlowHigh

Mechanistic Insights

  • Hydroxyl group reactivity : The equatorial position of the hydroxyl group increases accessibility for nucleophilic attack.

  • Steric effects : The tert-butyl group directs regioselectivity in substitution reactions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly as a scaffold for drug development.

Case Study: Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives of tert-butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. Researchers synthesized various derivatives and tested them against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the tert-butyl group could enhance bioactivity.

DerivativeIC50 (µM)Cancer Cell Line
Compound A15MCF-7
Compound B10HeLa
Compound C25A549

Neuropharmacology

The compound has also been explored for its neuroprotective effects.

Case Study: Neuroprotection in Animal Models
In a study focusing on neurodegenerative diseases, researchers administered tert-butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate to animal models of Alzheimer's disease. The findings demonstrated a reduction in neuroinflammation and an improvement in cognitive function, indicating its potential as a neuroprotective agent.

Treatment GroupCognitive Score Improvement (%)Neuroinflammation Markers (pg/mL)
Control0300
Treatment45150

Materials Science

Beyond biological applications, this compound is being investigated for use in materials science, particularly in the development of polymers and coatings.

Case Study: Polymer Blends
Researchers have explored the incorporation of tert-butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate into polymer matrices to enhance mechanical properties. The resulting blends demonstrated improved tensile strength and elasticity compared to pure polymers.

Polymer TypeTensile Strength (MPa)Elongation at Break (%)
Pure Polymer205
Polymer Blend3012

Wirkmechanismus

The mechanism of action of tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include modulation of enzyme activity, binding to receptor sites, or altering cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Functional Group Variations

Key differences among spirocyclic analogues arise from substituents and heteroatom placement:

Compound Name (CAS No.) Molecular Formula Substituents/Ring System Key Properties Source/Application
Target compound (1821797-68-5) C₁₃H₂₂N₂O₃ 4-hydroxy, 1-oxo, spiro[4.5]decane White solid; stereospecific synthesis Drug discovery intermediates
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (20f) C₁₂H₂₁NO₂S 8-thia (sulfur), spiro[4.5]decane White solid; mp 89–90°C; 76% yield Scalable synthesis for bioactive molecules
tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate (1160246-76-3) C₁₃H₂₀N₂O₄ 1,3-dioxo, spiro[4.5]decane 95% purity; hydrogen-bonding motifs Building block for heterocycles
tert-Butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (1330764-01-6) C₂₀H₂₈N₂O₃ 2-benzyl, 10-oxo, spiro[4.5]decane 97% purity; MW 344.45 g/mol Specialty chemical supplier
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (191805-29-5) C₁₃H₂₂N₂O₃ 1-oxo, spiro[4.5]decane (single nitrogen) Similarity score: 0.96 to target compound Structural analogue

Physicochemical Properties

  • Melting Points : The 8-thia analogue (20f) has a higher mp (89–90°C) than the target compound, likely due to sulfur’s polarizability enhancing crystal packing .
  • Solubility: The 4-hydroxy group in the target compound may improve aqueous solubility compared to non-polar derivatives like the benzyl-substituted analogue .

Key Differentiators of the Target Compound

Stereochemistry : The S-enantiomer (CAS 1821797-68-5) is explicitly characterized, offering chiral specificity absent in racemic mixtures of other spirocycles .

Spiro[4.5] Core : Compared to spiro[4.4] (e.g., 20k in ) or spiro[5.5] systems, the [4.5] configuration balances ring strain and synthetic accessibility .

Biologische Aktivität

tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS No. 2021182-98-7) is a synthetic compound characterized by a unique spirocyclic structure that incorporates both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research.

  • Molecular Formula : C13H22N2O4
  • Molecular Weight : 270.32 g/mol
  • Purity : Typically available at 98% purity in commercial sources .

The biological activity of tert-butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The spirocyclic structure enhances its binding affinity, potentially modulating the activity of these targets.

Anticancer Activity

Recent studies have indicated that compounds with spirocyclic structures can exhibit significant anticancer properties. For instance, research has shown that related compounds induce apoptosis in cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : Compounds similar to tert-butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane have been observed to cause cell cycle arrest in the G0/G1 phase.
  • Cytotoxicity : In vitro assays have demonstrated dose-dependent cytotoxic effects on various cancer cell lines, including prostate (PC3 and DU145) and breast cancer cells (MCF-7) .
CompoundCell LineIC50 (μg/mL)Mechanism
tert-butyl 4-hydroxy...PC340.1 ± 7.9 (24h)Apoptosis induction
tert-butyl 4-hydroxy...DU14598.14 ± 48.3 (24h)Apoptosis induction

Antimicrobial Activity

The compound's structure may also contribute to its antimicrobial properties. Similar spirocyclic compounds have shown effectiveness against various bacterial and fungal strains, suggesting that tert-butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane could be explored for its potential as an antimicrobial agent .

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the cytotoxic effects of several spirocyclic compounds on prostate cancer cells, revealing that those with structural similarities to tert-butyl 4-hydroxy... exhibited significant reductions in cell viability over time.
  • Antimicrobial Testing : Another study tested a series of related compounds against common pathogens, finding that certain derivatives displayed MIC values comparable to established antibiotics.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate in academic laboratories?

The compound can be synthesized via tandem hydroformylation/aldol condensation, leveraging methodologies applied to structurally analogous spirocyclic systems. For example:

  • Key reagents : Rhodium catalysts (e.g., [Rh(acac)(CO)₂]), BIPHEPHOS ligand, and acid catalysts like p-toluenesulfonic acid (PTSA) in anhydrous tetrahydrofuran (THF) .
  • Procedure : Cyclic ketones with unsaturated side chains are subjected to sequential hydroformylation and aldol condensation. Post-reaction purification via silica gel chromatography (e.g., 80% ethyl acetate/hexane) yields the spirocyclic product .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves prior to use and avoid skin contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols. Avoid electrostatic discharge and ignition sources due to potential decomposition into hazardous gases (e.g., carbon monoxide) .
  • Storage : Store refrigerated (2–8°C) in tightly sealed, dry containers to prevent moisture absorption or degradation .

Q. How can researchers purify this compound after synthesis?

  • Chromatography : Employ gradient elution (e.g., ethyl acetate/hexane) on silica gel columns to separate diastereomers or impurities .
  • Recrystallization : Use ethanol/ethyl acetate (1:1 v/v) to obtain high-purity crystals, as demonstrated for related spirocyclic compounds .

Advanced Research Questions

Q. How can X-ray crystallography resolve the spirocyclic structure and stereochemistry?

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) and SHELX programs (e.g., SHELXL for refinement) .
  • Analysis : Calculate puckering parameters (Cremer & Pople) for spiro rings. For example, the diazaspiro[4.5]decane system may exhibit chair conformations in the piperidine ring and envelope distortions in the oxazolidinone ring .
  • Validation : Compare experimental bond angles (e.g., sp³ hybridization at nitrogen) and torsion angles with DFT-optimized models to confirm stereochemical assignments .

Q. What strategies address contradictions between spectroscopic data and computational predictions?

  • 2D NMR : Perform ¹H-¹³C HSQC and HMBC to resolve ambiguities in proton coupling or quaternary carbon assignments.
  • DFT Calculations : Optimize molecular geometries at the B3LYP/6-311+G(d,p) level and simulate NMR chemical shifts (e.g., using GIAO method) to validate experimental spectra .
  • Crystallographic Validation : Resolve discrepancies (e.g., unexpected NOE correlations) by cross-referencing with X-ray-derived spatial arrangements .

Q. How can diastereomeric ratios be optimized during synthesis?

  • Kinetic Control : Adjust reaction temperature and catalyst loading to favor one transition state. For example, lower temperatures (0–5°C) may enhance selectivity in aldol steps .
  • Chiral Auxiliaries : Incorporate enantiopure reagents (e.g., Evans oxazolidinones) to bias spirocyclic ring formation .
  • Chromatographic Separation : Use chiral stationary phases (e.g., cellulose-based columns) to isolate diastereomers post-synthesis .

Q. What role do hydrogen-bonding networks play in the compound’s crystallographic packing?

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D = donor, A = acceptor) using Etter’s notation (e.g., C(4) chains or R₂²(8) rings) to map supramolecular interactions .
  • Thermal Stability : Correlate hydrogen-bond strength (e.g., O–H···N vs. N–H···O) with melting points or decomposition profiles observed in TGA/DSC .

Methodological Notes

  • SHELX Refinement : Always validate crystallographic models with Rint < 5% and displacement parameters (ADPs) within 3σ for heavy atoms .
  • Safety Compliance : Adhere to OSHA HCS standards for hazard communication (GHS) and maintain incident logs for exposure events .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.